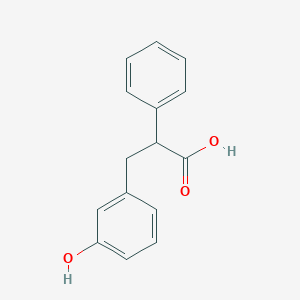
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyphenyl)propanoic acid is a flavonoid metabolite formed by human microflora . It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins, which are abundant in chocolate, by the microflora in the colon . It is suspected to have antioxidant properties . It is also a probable metabolite of m-tyrosine (3-hydroxyphenylalanine) and is reported as an excretion product of the anaerobic bacteria of the Clostridium genus .
Synthesis Analysis
An improved method to synthesize 3-(3-Hydroxyphenyl)propanoic acid (HPHPA) has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .
Molecular Structure Analysis
The molecular formula of 3-(3-Hydroxyphenyl)propanoic acid is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) . The Canonical SMILES is C1=CC(=CC(=C1)O)CCC(=O)O .
Chemical Reactions Analysis
3-(3-Hydroxyphenyl)propanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon .
Physical And Chemical Properties Analysis
The molecular weight of 3-(3-Hydroxyphenyl)propanoic acid is 182.17 g/mol . It is a member of phenols and a dihydroxy monocarboxylic acid .
Aplicaciones Científicas De Investigación
Summary of the Application
3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is a highly abundant but little-studied metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .
Methods of Application or Experimental Procedures
An improved method to synthesize HPHPA is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .
Results or Outcomes
The presence of abnormal concentrations of HPHPA in body fluids has been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . It has been suggested that HPHPA may act as a dopamine or catecholamine analog. Excess dopamine and dopamine-like compounds have been linked to abnormal or psychotic behavior . As a result, HPHPA has been touted as a possible diagnostic biomarker for several neurological conditions .
Synthesis of Unlabeled and 13C-Labeled HPHPA
Summary of the Application
An improved method to synthesize the highly abundant and biomedically important urinary metabolite 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is reported . This method provides an expedient route to prepare a 13C isotopically labeled HPHPA that can be used as a standard for quantitative LC-MS analysis .
Methods of Application or Experimental Procedures
The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .
Results or Outcomes
The synthesized metabolite standard was used to detect and accurately quantify its presence in human urine samples using both NMR and LC-MS techniques .
Suzuki–Miyaura Coupling
Summary of the Application
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .
Treatment of Atherosclerosis
Summary of the Application
3-(3-Hydroxyphenyl) propionic acid (3-HPPA), a microbial metabolite of quercetin, has been demonstrated to have a role in the treatment of atherosclerosis .
Results or Outcomes
The study conducted by Feng et al. (2021) demonstrated the role of 3-HPPA in the treatment of atherosclerosis .
Biosynthesis Pathway for 3-HP Production
Summary of the Application
3-Hydroxypropionic acid (3-HP) is an emerging platform chemical, which can be used for the production of various value-added chemicals . The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals. Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP .
Methods of Application or Experimental Procedures
A novel oxaloacetate pathway was successfully established for 3-HP biosynthesis. Firstly, a 3-HP production module was designed and constructed in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
Results or Outcomes
The final engineered strain, thTAM-47, produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLXBLMCMACDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

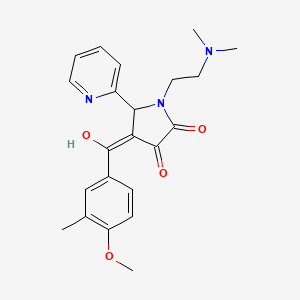
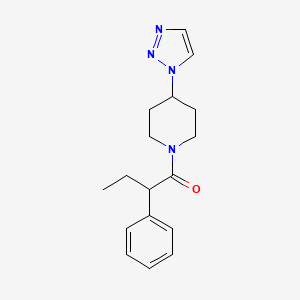
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
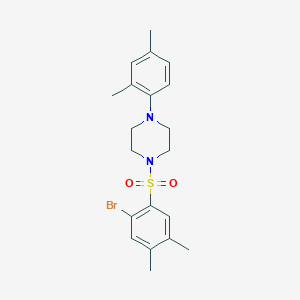
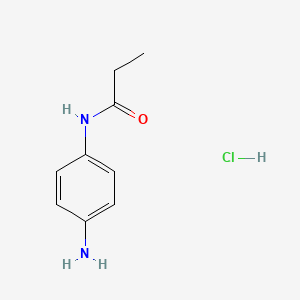
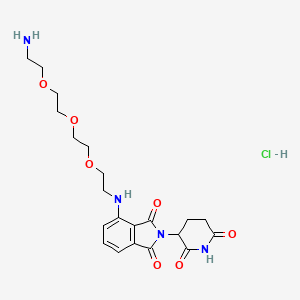
![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
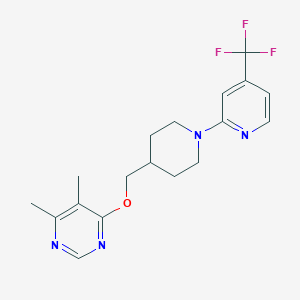
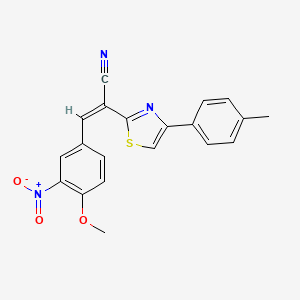
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)